1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
CAS No.: 90225-15-3
Cat. No.: VC2845641
Molecular Formula: C9H6ClNO5S
Molecular Weight: 275.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90225-15-3 |
---|---|
Molecular Formula | C9H6ClNO5S |
Molecular Weight | 275.67 g/mol |
IUPAC Name | 1-methyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride |
Standard InChI | InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3 |
Standard InChI Key | QGEUBGJPTHKQKO-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O |
Canonical SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O |
Introduction
Chemical Identity and Structural Properties
1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 90225-15-3) is characterized by several important molecular identifiers that distinguish it from related compounds within its chemical family.
Basic Molecular Information
Property | Value |
---|---|
Molecular Formula | C₉H₆ClNO₅S |
Molecular Weight | 275.67 g/mol |
CAS Number | 90225-15-3 |
PubChem CID | 56687129 |
European Community (EC) Number | 980-382-1 |
The compound contains a benzoxazine heterocyclic system with two carbonyl groups at positions 2 and 4, forming a cyclic imide/carbamate structure. The addition of the sulfonyl chloride group at position 6 of the benzene ring creates a reactive center, while the N-methyl group contributes to the compound's lipophilicity and structural integrity .
Structural Identifiers
The molecular structure can be represented using several chemical notations:
Identifier Type | Value |
---|---|
SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O |
InChI | InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3 |
InChIKey | QGEUBGJPTHKQKO-UHFFFAOYSA-N |
These identifiers provide a standardized representation of the compound's structure that can be used for database searches and chemical information systems .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is essential for its proper handling, storage, and application in synthetic procedures.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 449.1±47.0 °C at 760 mmHg |
Flash Point | 225.4±29.3 °C |
Density | 1.6±0.1 g/cm³ |
Vapor Pressure | 0.0±1.1 mmHg at 25°C |
Polarizability | 23.0±0.5 10⁻²⁴cm³ |
The compound exists as a solid at standard temperature and pressure with a relatively high boiling point, indicating significant intermolecular forces despite the absence of hydrogen bond donors .
Chemical Properties and Reactivity
Several key molecular features contribute to the compound's chemical behavior:
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donors | 0 | Limited ability to donate hydrogen bonds |
Hydrogen Bond Acceptors | 5 | Capable of accepting hydrogen bonds at multiple sites |
Rotatable Bond Count | 1 | Relatively rigid structure |
XLogP3-AA | 1.2 | Moderate lipophilicity |
The most reactive functional group in this molecule is the sulfonyl chloride (-SO₂Cl) moiety, which readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols. This reactivity makes the compound particularly valuable as a sulfonylating agent in organic synthesis .
Spectroscopic Method | Expected Key Features |
---|---|
¹H NMR | Signals for N-methyl protons (singlet, ~3.5 ppm); aromatic protons (6.8-8.0 ppm) |
¹³C NMR | Carbonyl carbons (~160-170 ppm); aromatic carbons (120-140 ppm); N-methyl carbon (~30 ppm) |
IR | Strong S=O stretching bands (1350-1150 cm⁻¹); C=O stretching bands (1700-1800 cm⁻¹) |
Mass Spectrometry | Molecular ion peak at m/z 275/277 with characteristic chlorine isotope pattern |
These predicted spectroscopic characteristics would be valuable for confirming the identity and purity of synthesized samples.
Hazard Statement | Description | Classification |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |
H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 |
These hazard classifications necessitate careful handling procedures to minimize risk of exposure .
Applications and Chemical Transformations
Synthetic Utility
The primary value of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride lies in its potential as a synthetic intermediate. The sulfonyl chloride functionality serves as an excellent leaving group and allows for various transformations:
-
Formation of sulfonamides through reaction with primary or secondary amines
-
Synthesis of sulfonate esters by reaction with alcohols
-
Preparation of sulfonyl fluorides through halogen exchange reactions
-
Generation of thiosulfonates via reaction with thiols
These transformations make the compound valuable in the synthesis of pharmaceutical intermediates, particularly those requiring sulfonamide linkages .
Comparison with Related Compounds
Several structurally related compounds provide insight into the potential applications and reactivity patterns of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride:
These structural analogs suggest that 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride would exhibit similar reactivity patterns while offering unique structural features due to its specific substitution pattern.
Computational and Predictive Properties
Several computational parameters have been calculated for 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, providing insight into its behavior in various environments:
Property | Value | Significance |
---|---|---|
Exact Mass | 274.9655212 Da | Important for high-resolution mass spectrometry identification |
XLogP3-AA | 1.2 | Indicates moderate lipophilicity; may influence membrane permeability |
Topological Polar Surface Area | Not explicitly stated but likely high due to multiple oxygen-containing functional groups | May impact bioavailability and cellular penetration |
These parameters suggest that the compound would have moderate lipophilicity balanced by the polar sulfonyl chloride and carbonyl groups .
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